molecular formula C9H10N2O B8315291 5-Methyl-1-nitrosoindoline

5-Methyl-1-nitrosoindoline

Cat. No.: B8315291
M. Wt: 162.19 g/mol
InChI Key: FSTVICMJCCOMTN-UHFFFAOYSA-N
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Description

5-Methyl-1-nitrosoindoline is a nitroso-substituted indoline derivative characterized by a nitroso (-NO) group at the 1-position and a methyl (-CH₃) substituent at the 5-position of the indoline scaffold. Nitroso compounds are notable for their roles in organic synthesis, coordination chemistry, and biological activity, particularly as intermediates in nitrosation reactions or as ligands in metal complexes . The methyl substituent at the 5-position likely influences electronic and steric properties, modulating reactivity and stability compared to unsubstituted or differently substituted analogs.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-methyl-1-nitroso-2,3-dihydroindole

InChI

InChI=1S/C9H10N2O/c1-7-2-3-9-8(6-7)4-5-11(9)10-12/h2-3,6H,4-5H2,1H3

InChI Key

FSTVICMJCCOMTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC2)N=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methyl-1-nitrosoindoline with structurally related indoline and isoindoline derivatives, emphasizing molecular properties, substituent effects, and functional group differences.

Positional Isomers: 2-Methyl-1-nitrosoindoline

  • Structure : Differs in the methyl group position (2- vs. 5-).
  • Positional isomerism often leads to divergent solubility and melting points due to altered crystal packing .

Nitro-Substituted Indolines

  • 6-Nitroindoline (CAS 19727-83-4): Molecular Formula: C₈H₈N₂O₂. Molecular Weight: 164.16 g/mol. Properties: Melting point 66–70°C, indicating lower thermal stability compared to nitroso derivatives, which typically have higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces in nitroso groups) . Functional Group: The nitro (-NO₂) group is more electron-withdrawing than nitroso (-NO), influencing reactivity in reduction or nucleophilic substitution reactions.

Isoindoline Derivatives with Methoxy/Nitroso Substituents

  • 5-Methoxyisoindolin-1-one (CAS 22246-66-8): Molecular Formula: C₉H₉NO₂. Molecular Weight: 163.17 g/mol. Comparison: Replacement of the nitroso group with a methoxy (-OCH₃) and ketone (=O) alters electronic properties.
  • 5-Methoxyisoindoline-1,3-dione (CAS 1344701-44-5):

    • Similarity Score : 0.93 (structural similarity to nitrosoindolines).
    • Functional Groups : Two ketone groups and a methoxy substituent enhance planarity and hydrogen-bonding capacity, contrasting with the nitroso group’s ability to act as a ligand or participate in redox reactions .

Brominated and Sulfonated Indoline Derivatives

  • 5-Bromo-1-(methylsulfonyl)indoline (Catalog No. 155167): Molecular Formula: C₉H₁₀BrNO₂S. Molecular Weight: 276.16 g/mol.

Data Tables for Key Comparisons

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) CAS Number
This compound* C₉H₁₀N₂O 162.19 (calculated) 1-NO, 5-CH₃ N/A Not provided
2-Methyl-1-nitrosoindoline C₉H₁₀N₂O 162.19 1-NO, 2-CH₃ N/A Not provided
6-Nitroindoline C₈H₈N₂O₂ 164.16 6-NO₂ 66–70 19727-83-4
5-Methoxyisoindolin-1-one C₉H₉NO₂ 163.17 1-O, 5-OCH₃ N/A 22246-66-8

*Theoretical values for this compound are inferred from analogs.

Table 2: Functional Group Impact on Reactivity

Compound Type Functional Group Key Reactivity Traits Biological/Industrial Relevance
Nitrosoindolines -NO Redox activity, ligand formation, nitrosation Drug intermediates, metal complexes
Nitroindolines -NO₂ Electron-withdrawing, reduction to amines Explosives, dyes
Methoxyisoindolines -OCH₃, =O Hydrogen bonding, electron-donating Pharmaceuticals, agrochemicals
Sulfonated/Brominated Indolines -SO₂CH₃, -Br Steric bulk, polarizability Enzyme inhibitors, contrast agents

Key Research Findings and Gaps

  • Synthetic Routes : Evidence highlights nitromethane-based synthesis for nitrovinyl indoles (e.g., (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole), suggesting nitrosoindolines could be synthesized via analogous nitrosation pathways .
  • Stability Concerns : Nitroso compounds are prone to dimerization or decomposition under light/heat, necessitating stabilization strategies (e.g., steric protection from methyl groups) .
  • Data Limitations : Direct experimental data (e.g., melting points, spectral profiles) for this compound are absent in the provided evidence, requiring extrapolation from analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1-nitrosoindoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nitrosation of 5-methylindoline precursors using nitrous acid (HONO) or nitrosonium salts (e.g., NOBF₄) in acidic media. Yield optimization requires strict control of temperature (0–5°C to minimize decomposition) and stoichiometric ratios (e.g., 1:1.2 substrate-to-nitrosating agent). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) is critical to isolate the nitroso derivative . Characterization by 1H^1H-NMR should confirm the nitroso group’s presence (δ ~8.5–9.0 ppm for aromatic protons adjacent to the nitroso moiety) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from related analogs?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~350–400 nm, indicative of nitroso-aromatic conjugation) and IR (N=O stretch ~1500–1520 cm1^{-1}) provide preliminary identification. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C9H10N2O: calc. 162.0793, observed 162.0790). 13C^{13}C-NMR distinguishes positional isomers: the nitroso group’s carbon resonates at δ ~155–160 ppm, while methyl groups appear at δ ~20–25 ppm .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its reactivity in photochemical or redox-driven transformations?

  • Methodological Answer : The nitroso group acts as a photosensitizer, enabling [2+2] cycloadditions under UV light (λ = 365 nm). Redox behavior can be studied via cyclic voltammetry (e.g., in acetonitrile with 0.1 M TBAPF6), revealing reduction potentials (~-0.5 V vs. Ag/AgCl) indicative of nitroso-to-hydroxylamine conversion. Kinetic studies (e.g., stopped-flow spectrometry) under varying pH (2–10) quantify decomposition rates, with pseudo-first-order kinetics observed in acidic conditions .

Q. What strategies resolve contradictions in reported stability data for this compound across different solvents?

  • Methodological Answer : Contradictions often arise from solvent polarity and trace impurities. A systematic stability assay should include:

  • Accelerated degradation studies (40–60°C, monitored via HPLC at 254 nm).
  • Solvent screening (e.g., DMSO stabilizes via hydrogen bonding, while protic solvents like methanol accelerate decomposition).
  • Impurity profiling (e.g., LC-MS to detect oxidation byproducts like 5-methylindole).
    Statistical tools (e.g., ANOVA) can identify significant variables (p < 0.05) .

Q. How can computational modeling predict the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric forms (nitroso vs. oxime). Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Key parameters include Gibbs free energy differences (ΔG < 2 kcal/mol suggests equilibrium) and N–O bond lengths (~1.21 Å for nitroso vs. ~1.40 Å for oxime). Validation via 1H^1H-NMR titration (e.g., in D2O/CD3OD) confirms population ratios .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationColumn chromatography, stoichiometric titrationYield (%), Purity (HPLC >95%)
Stability AnalysisHPLC-UV, kinetic modelingt1/2 (hours), k (rate constant)
Redox BehaviorCyclic voltammetry, stopped-flow spectrometryE1/2 (V), ΔG (kJ/mol)
Computational PredictionDFT (B3LYP), PCM solvent modelingΔG (kcal/mol), bond lengths (Å)

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